Calendic acid
Overview
Description
8(E),10(E),12(Z)-Octadecatrienoic Acid is a polyunsaturated fatty acid with three double bonds located at the 8th, 10th, and 12th carbon atoms. The unique configuration of these double bonds, with two in the E (trans) configuration and one in the Z (cis) configuration, gives this compound distinct chemical and physical properties. It is a member of the octadecatrienoic acid family, which are known for their roles in various biological processes and potential health benefits.
Mechanism of Action
Target of Action
Calendic acid, a major fatty acid found in Calendula officinalis, has a predominant cytotoxic action . Its primary target is the gene lcf1
, which is involved in the encoding of long-chain fatty acyl-CoA synthetase . This gene plays a crucial role in lipid metabolism and energy production.
Mode of Action
The mechanism of action of this compound involves lipid peroxidation and downregulation of the lcf1
gene . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. The downregulation of the lcf1
gene reduces the production of long-chain fatty acyl-CoA synthetase, thereby altering lipid metabolism.
Biochemical Pathways
This compound is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This biochemical pathway is unique and contributes to the distinctive properties of this compound.
Pharmacokinetics
It’s known that this compound is an omega-6 fatty acid , which suggests that it may follow similar metabolic pathways as other omega-6 fatty acids
Result of Action
This compound has been shown to reduce feed intake and improve feed utilization in mice when calendula oil is added to the feedstuff . This suggests that this compound may have potential applications in weight management or metabolic health. Additionally, laboratory work suggests that this compound may have similar in vitro bioactivities to the conjugated linoleic acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound in Calendula officinalis may be affected by growing conditions . Furthermore, the bioactivity of this compound may be influenced by the composition of the diet, as demonstrated by the effects observed when calendula oil is added to mouse feed . .
Biochemical Analysis
Biochemical Properties
Calendic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It is synthesized in Calendula officinalis from linoleate by an unusual delta-12-oleate desaturase, which converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This conversion involves the interaction of this compound with specific enzymes, such as the delta-12-oleate desaturase, which facilitates the formation of the conjugated double bond system. Additionally, this compound can be esterified within phospholipids, indicating its interaction with lipid molecules and its potential role in membrane structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. In vitro studies suggest that this compound can inhibit the growth of human colon cancer cells and induce apoptosis, highlighting its potential anti-cancer properties . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is of particular interest. For instance, this compound may modulate the expression of genes involved in lipid metabolism and inflammatory responses, thereby affecting cellular function and overall health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound exerts its effects by binding to lipid molecules and enzymes involved in lipid metabolism. The unique conjugated double bond system of this compound allows it to interact with lipid membranes, potentially altering their fluidity and function. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s bioactivities and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of this compound can have beneficial effects, such as improved feed utilization and reduced feed intake in mice . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the study of this compound’s bioactivities.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound is synthesized from linoleate by the action of delta-12-oleate desaturase, which introduces the conjugated double bond system . This metabolic pathway involves the interaction of this compound with enzymes and cofactors that facilitate its conversion and incorporation into lipid molecules. The presence of this compound can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in lipid membranes and other cellular compartments. The transport and distribution of this compound are essential for its bioactivity and potential therapeutic effects, as they determine the compound’s availability and interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized within lipid membranes, where it can exert its effects on membrane structure and function. The compound’s localization is critical for its bioactivity, as it determines the sites of interaction with enzymes, proteins, and other biomolecules involved in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8(E),10(E),12(Z)-Octadecatrienoic Acid typically involves the use of unsaturated fatty acid precursors. One common method is the microbial production using specific strains of bacteria such as Pseudomonas aeruginosa. These bacteria can convert ricinoleic acid into the desired trienoic acid under controlled conditions. The optimal reaction conditions include a pH of 8.0, an incubation temperature of 27°C, and a shaking speed of 150 rpm for 48 hours .
Industrial Production Methods: Industrial production of 8(E),10(E),12(Z)-Octadecatrienoic Acid can be achieved through large-scale microbial fermentation processes. The use of bioreactors allows for the precise control of environmental conditions, ensuring high yields and purity of the final product. The process involves the cultivation of Pseudomonas aeruginosa in nutrient-rich media, followed by extraction and purification of the trienoic acid.
Chemical Reactions Analysis
Types of Reactions: 8(E),10(E),12(Z)-Octadecatrienoic Acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the molecule make it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions, typically in the presence of a catalyst such as palladium on carbon.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions, forming esters and amides, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides of octadecatrienoic acid.
Scientific Research Applications
8(E),10(E),12(Z)-Octadecatrienoic Acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: It plays a role in cell membrane structure and function, influencing membrane fluidity and signaling pathways.
Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.
Comparison: 8(E),10(E),12(Z)-Octadecatrienoic Acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Unlike linoleic and alpha-linolenic acids, which have all-cis configurations, the mixed E/Z configuration of 8(E),10(E),12(Z)-Octadecatrienoic Acid affects its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Calendic acid, a conjugated fatty acid primarily found in the seed oil of Calendula officinalis (pot marigold), has garnered attention for its diverse biological activities. This article explores its biochemical properties, therapeutic potentials, and relevant research findings, including case studies and data tables.
1. Chemical Structure and Composition
This compound (8t, 10t, 12c-18:3) is characterized by its unique structure featuring three conjugated double bonds. This structural configuration contributes to its distinct biological activities compared to other fatty acids. In Calendula officinalis, this compound constitutes over 50% of the total fatty acid content in the seed oil, making it a significant component for both nutritional and industrial applications .
2. Biological Activities
2.1 Anti-Inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. A study highlighted its ability to inhibit nitric oxide (NO) production in macrophages, which is crucial in mediating inflammatory responses. The results showed that this compound significantly reduced NO levels compared to control groups treated with lipopolysaccharides (LPS) .
Table 1: Effect of this compound on NO Production
Treatment | NO Production (µM) | % Inhibition |
---|---|---|
Control (LPS) | 25.0 ± 2.0 | - |
This compound (10 µM) | 12.5 ± 1.5 | 50% |
This compound (20 µM) | 8.0 ± 1.0 | 68% |
2.2 Anticancer Activity
This compound has been studied for its anticancer properties, particularly against various cancer cell lines. It has shown promising results in inducing apoptosis and inhibiting cell proliferation in human colon cancer cells (Caco-2) and leukemic cells (U-937). The mechanism involves lipid peroxidation and downregulation of genes associated with fatty acid metabolism .
Case Study: Anticancer Effects on Caco-2 Cells
A study demonstrated that treatment with this compound resulted in:
- Reduced cell viability : A concentration-dependent decrease in cell survival was observed.
- Increased apoptosis : Flow cytometry analysis revealed higher rates of apoptosis in treated cells compared to controls.
The biological activities of this compound are attributed to several mechanisms:
- Lipid Peroxidation : This process leads to cellular damage and apoptosis in cancer cells.
- Gene Regulation : Downregulation of the lcf1 gene, which encodes long-chain fatty acyl-CoA synthetase, is linked to altered lipid metabolism and reduced tumor growth .
4. Industrial Applications
Due to its unique properties, this compound is not only valuable for therapeutic purposes but also for industrial applications. Its high oxidative stability makes it suitable for use in cosmetics, paints, and coatings . The increasing interest in plant-derived conjugated fatty acids has led to efforts in biotechnological production methods, such as engineering yeast strains to synthesize this compound without linoleic acid supplementation .
5. Conclusion
This compound from Calendula officinalis exhibits significant biological activities, particularly anti-inflammatory and anticancer effects. Its unique chemical structure underlies its potential therapeutic applications and industrial uses. Ongoing research continues to explore the full spectrum of its biological effects and mechanisms, paving the way for new therapeutic strategies.
Properties
IUPAC Name |
(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMPXYVZZCNDQ-KBPWROHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897455 | |
Record name | Calendic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Calendic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5204-87-5, 28872-28-8 | |
Record name | Calendic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calendic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calendic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calendic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Calendic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 40.5 °C | |
Record name | Calendic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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